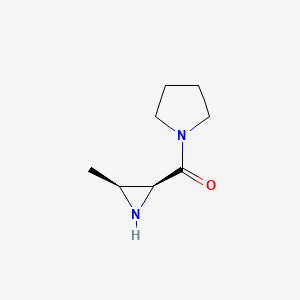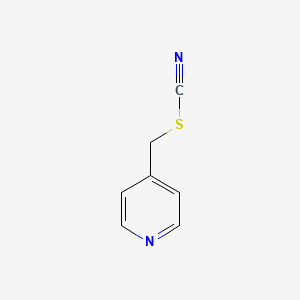
Potassium;formaldehyde;phenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;formaldehyde;phenoxide is a compound that combines potassium, formaldehyde, and phenoxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of potassium;formaldehyde;phenoxide typically involves the reaction of phenol with formaldehyde in the presence of a potassium base. One common method is the formylation of phenol using paraformaldehyde and a potassium base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;formaldehyde;phenoxide undergoes various types of chemical reactions, including:
Oxidation: The phenoxide ion can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenoxide ion reacts with electrophiles to form substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like bromine, chlorine, and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Substituted phenols with various functional groups.
Applications De Recherche Scientifique
Potassium;formaldehyde;phenoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of potassium;formaldehyde;phenoxide involves the interaction of the phenoxide ion with various molecular targets. The phenoxide ion is highly reactive and can participate in electrophilic aromatic substitution reactions. This reactivity is due to the electron-donating nature of the phenoxide ion, which activates the aromatic ring towards electrophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium phenoxide: Similar in structure but uses sodium instead of potassium.
Phenol: The parent compound without the formaldehyde and potassium components.
Formaldehyde: A simple aldehyde that can react with phenols to form various derivatives
Uniqueness
Potassium;formaldehyde;phenoxide is unique due to the combination of potassium, formaldehyde, and phenoxide ions, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
120712-84-7 |
|---|---|
Formule moléculaire |
C7H7KO2 |
Poids moléculaire |
162.229 |
Nom IUPAC |
potassium;formaldehyde;phenoxide |
InChI |
InChI=1S/C6H6O.CH2O.K/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;/q;;+1/p-1 |
Clé InChI |
LBEPJRDANDVHPD-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)[O-].[K+] |
Synonymes |
Formaldehyde, polymer with phenol, potassium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole](/img/structure/B568410.png)



![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B568418.png)


![[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B568424.png)
![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)


![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)
